4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that features a pyrido[2,3-e][1,2,4]thiadiazine core
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-14-4-2-5-15(12-14)13-23-20(25)24(17-9-7-16(21)8-10-17)19-18(28(23,26)27)6-3-11-22-19/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIPKALYMBZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrido[2,3-e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl and 3-methylbenzyl groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrido[2,3-e][1,2,4]thiadiazine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, organometallic reagents, or strong bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that derivatives of thiadiazinones exhibit antimicrobial properties. Compounds similar to 4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have shown effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
2. Anti-inflammatory Properties
Thiadiazinone compounds are also explored for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases such as arthritis or other chronic conditions .
3. Antiviral Activity
Some derivatives have been investigated for antiviral properties. The structural features of the compound may contribute to its ability to interfere with viral replication processes, thus providing a basis for further research into antiviral medications .
Case Studies
Computational Studies
Recent computational studies have focused on understanding the molecular interactions and pharmacokinetics of compounds similar to this compound. These studies utilize molecular docking simulations to predict binding affinities with various biological targets, aiding in the design of more effective drugs .
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 4-(4-bromophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
The presence of the fluorine atom in 4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide might confer unique properties, such as increased metabolic stability or altered electronic characteristics, compared to its chloro or bromo analogs.
Biological Activity
The compound 4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 1251598-97-6 , is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 397.4 g/mol
- Structure : The compound features a pyrido-thiadiazine core structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an antitumor agent and anti-inflammatory drug . Preliminary studies suggest that the compound may exhibit inhibitory effects on various cellular pathways involved in cancer progression and inflammation.
Antitumor Activity
Research indicates that compounds with similar structural motifs can inhibit tumor cell proliferation through various mechanisms. For instance, studies have shown that pyrido-thiadiazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating p53 activity.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| Similar pyrido derivatives | Inhibition of cell growth | Induction of apoptosis via caspase activation | |
| MDM2 inhibitors | Potent antitumor activity | Activation of p53 pathway |
Anti-inflammatory Activity
The compound's anti-inflammatory potential is attributed to its ability to inhibit specific kinases involved in inflammatory responses. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| JNK inhibitors | Reduced cytokine production | Inhibition of NF-kB signaling pathway | |
| Pyrido derivatives | Decreased inflammation markers | Modulation of immune response |
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is crucial for optimizing its biological activity. Modifications to the fluorophenyl and methylbenzyl groups can significantly influence potency and selectivity against target enzymes or receptors.
- Fluorine Substitution : The presence of fluorine in the para position enhances lipophilicity and may improve binding affinity to target proteins.
- Methylbenzyl Group : The size and electronic properties of this substituent can affect the overall biological profile, including solubility and permeability.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical models:
- In Vivo Studies : A study involving a related pyrido-thiadiazine demonstrated significant tumor regression in murine models when administered at specific dosages.
- Cell Line Studies : Compounds structurally similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this pyridothiadiazine derivative likely involves multi-step reactions, starting with precursor assembly (e.g., halogenated pyridine intermediates) followed by cyclization and functionalization. Key steps include:
- Nucleophilic substitution to introduce the 3-methylbenzyl group.
- Thiadiazine ring formation via condensation with sulfur-containing reagents under controlled temperatures (60–100°C) .
- Oxidation using hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety . Optimization may involve solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-coupling), and purification via column chromatography. Yield improvements are often achieved by iterative DoE (Design of Experiments) protocols, as demonstrated in flow-chemistry syntheses of structurally related heterocycles .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry. For example, the 4-fluorophenyl group will show distinct ¹⁹F NMR shifts .
- X-ray crystallography to resolve ambiguities in ring conformation, as seen in analogous pyridothiadiazine derivatives .
- FT-IR spectroscopy to confirm sulfone (S=O) stretches at ~1150–1300 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize assays aligned with the compound’s structural analogs:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cellular viability assays (MTT or ATP-luminescence) to assess cytotoxicity.
- Binding affinity studies (SPR or ITC) for targets implicated in related compounds, such as anti-inflammatory or antimicrobial pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions be addressed during derivatization?
Methodological Answer: Regioselectivity in aromatic systems is influenced by:
- Directing groups : The 4-fluorophenyl moiety acts as a meta-director, while the 3-methylbenzyl group may favor ortho/para positions. Use computational modeling (DFT) to predict reactive sites .
- Reagent choice : Electrophiles like nitronium tetrafluoroborate preferentially target electron-rich regions. Monitor outcomes via LC-MS and adjust protecting groups (e.g., Boc for amines) to block unwanted sites .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer: Discrepancies often arise from:
- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify labile groups. Modify the 3-methylbenzyl substituent to enhance metabolic resistance .
- Solubility limitations : Use logP calculations and experimental solubility profiling (shake-flask method) to optimize formulations (e.g., PEG-based carriers) .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
Methodological Answer: For chiral centers introduced during benzyl-group attachment or cyclization:
- Chiral auxiliaries : Temporarily incorporate menthol or binaphthyl groups to steer stereochemistry, followed by cleavage .
- Catalytic asymmetric synthesis : Use Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to achieve >90% ee .
- Chiral chromatography (HPLC with amylose columns) for final purification .
Q. How can computational methods guide the design of derivatives with enhanced potency?
Methodological Answer: Combine:
- Molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., COX-2 or bacterial topoisomerases) .
- QSAR modeling to correlate substituent properties (Hammett σ values) with activity trends .
- ADMET prediction tools (SwissADME) to pre-filter toxic or poorly absorbed analogs .
Data Contradiction Analysis
Q. Why do similar pyridothiadiazine derivatives exhibit divergent biological activities?
Methodological Answer: Variations arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance target binding but may reduce membrane permeability. Compare logD values of analogs .
- Ring conformation : The pyrido-thiadiazine core’s planarity (validated via X-ray) influences interactions with hydrophobic pockets .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
